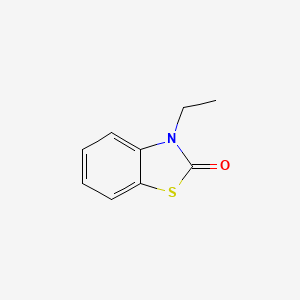

2(3H)-Benzothiazolone, 3-ethyl-

Description

Significance of Heterocyclic Systems in Contemporary Organic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of organic chemistry. openaccessjournals.comderpharmachemica.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules, distinguishing them from their carbocyclic counterparts. openaccessjournals.com This structural diversity makes them indispensable building blocks in the synthesis of a vast array of functional organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comijpsr.com

The significance of heterocyclic systems is underscored by their prevalence in nature, forming the core of many biologically essential molecules like alkaloids, antibiotics, vitamins, DNA, and RNA. derpharmachemica.comijpsr.com In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug design and discovery, with a substantial percentage of all physiologically active compounds containing at least one heterocyclic ring. Their versatile nature allows chemists to fine-tune molecular properties to achieve desired biological activities, leading to the development of novel therapeutic agents for a wide range of diseases. numberanalytics.com Beyond pharmaceuticals, heterocyclic compounds are crucial in materials science for creating conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com

The 2(3H)-Benzothiazolone Core as a "Privileged Scaffold" in Chemical Synthesis and Mechanistic Studies

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. nih.govacs.org The 2(3H)-benzothiazolone moiety, a bicyclic system featuring a benzene (B151609) ring fused to a thiazolone ring, is recognized as such a scaffold. benthamscience.comresearchgate.net This structural motif is found in a variety of bioactive molecules and serves as a versatile template for the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. benthamscience.comresearchgate.netnih.gov

The utility of the 2(3H)-benzothiazolone core extends beyond medicinal chemistry. Its unique electronic and structural features make it an important subject of mechanistic studies, helping chemists to understand reaction pathways and to design more efficient synthetic methodologies. researchgate.netnih.gov The reactivity of the benzothiazole (B30560) ring system, particularly at the C-2 position, allows for a wide range of chemical modifications, leading to the generation of diverse compound libraries for high-throughput screening and the discovery of new lead compounds. benthamscience.comderpharmachemica.com

Scope and Research Focus on 2(3H)-Benzothiazolone, 3-Ethyl-

This article will now narrow its focus to a specific derivative of the 2(3H)-benzothiazolone family: 2(3H)-Benzothiazolone, 3-ethyl- . This particular compound serves as a valuable case study for understanding the impact of substitution on the properties and applications of the parent scaffold. The subsequent sections will provide a detailed examination of its chemical and physical characteristics, common synthetic routes, and its role as a key intermediate and research chemical in various scientific disciplines.

Chemical and Physical Properties of 2(3H)-Benzothiazolone, 3-ethyl-

A comprehensive understanding of the chemical and physical properties of 2(3H)-Benzothiazolone, 3-ethyl- is essential for its effective application in research and synthesis.

Interactive Data Table: Physicochemical Properties of 2(3H)-Benzothiazolone, 3-ethyl-

| Property | Value |

| Molecular Formula | C9H9NOS |

| Molecular Weight | 179.24 g/mol |

| CAS Number | 70446-38-7 sinfoochem.com |

Note: Further experimental data such as melting point, boiling point, and solubility would require specific laboratory analysis.

Synthesis and Reactivity

The synthesis of 2(3H)-benzothiazolone derivatives can be achieved through various established chemical routes. A common method involves the cyclization of 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound. mdpi.com For the N-ethyl derivative, a subsequent alkylation step is typically required.

One general synthetic approach involves the reaction of 2-aminothiophenol with phosgene (B1210022) or a phosgene equivalent to form the 2(3H)-benzothiazolone core. The nitrogen atom of the resulting heterocycle can then be alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield 2(3H)-Benzothiazolone, 3-ethyl-.

The reactivity of 2(3H)-Benzothiazolone, 3-ethyl- is influenced by the electron-withdrawing nature of the carbonyl group and the presence of the sulfur and nitrogen heteroatoms. The ethyl group on the nitrogen atom enhances its solubility in organic solvents and can influence the steric and electronic environment of the molecule, thereby affecting its interaction with other reagents and biological targets.

Applications in Chemical Research

2(3H)-Benzothiazolone, 3-ethyl- serves as a valuable building block and research tool in several areas of chemistry.

As a Synthetic Intermediate

The structural features of 2(3H)-Benzothiazolone, 3-ethyl- make it a useful intermediate in the synthesis of more complex molecules. The benzothiazolone core can be further functionalized at various positions on the benzene ring, and the carbonyl group can undergo a range of chemical transformations. For instance, it can be used in the synthesis of novel heterocyclic systems and as a precursor for compounds with potential biological activity.

In Materials Science

The benzothiazole moiety is known to be a component of certain dyes and pigments. chemimpex.com While specific applications of the 3-ethyl derivative in materials science are not extensively documented in publicly available literature, its structural similarity to other benzothiazole-based dyes suggests potential for its use in the development of new colorants or functional materials with tailored optical or electronic properties.

As a Research Chemical

In the broader context of chemical research, 2(3H)-Benzothiazolone, 3-ethyl- is utilized in the exploration of structure-activity relationships. By comparing its properties and reactivity to other N-substituted and ring-substituted benzothiazolones, chemists can gain insights into the fundamental principles governing the behavior of this important class of heterocyclic compounds. nih.gov For example, studies on a series of 2(3H)-benzothiazolone derivatives have contributed to understanding their potential anticonvulsant activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXFCOPBOYHONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483985 | |

| Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-14-0 | |

| Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3h Benzothiazolone, 3 Ethyl and Its Analogues

Classical and Contemporary Synthetic Routes to the 2(3H)-Benzothiazolone Core

The foundational 2(3H)-benzothiazolone structure can be assembled through several key synthetic strategies.

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

A cornerstone in the synthesis of the 2(3H)-benzothiazolone core is the cyclization of 2-aminothiophenol with various carbonyl-containing reagents. This approach leverages the nucleophilic character of the thiol and amino groups to form the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring.

One common method involves the condensation of 2-aminothiophenol with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole. These reactions proceed through the formation of an intermediate N,S-dicarbonyl derivative, which subsequently cyclizes to yield the benzothiazolone ring system.

Another well-established route utilizes the reaction of 2-aminothiophenol with urea (B33335) or potassium ethyl xanthogenate. For instance, the reaction with potassium ethyl xanthogenate in N-Methyl-2-Pyrrolidone (NMP) at elevated temperatures furnishes the desired 2(3H)-benzothiazolone. nih.gov Similarly, reacting 2-aminothiophenol with carbon dioxide and a hydrosilane in the presence of an acetate-based ionic liquid catalyst can produce the benzothiazolone core under relatively mild conditions. nih.gov

Furthermore, the condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid, provides a direct pathway to 2-substituted benzothiazoles, which can then be converted to the 2(3H)-benzothiazolone. indexcopernicus.com The reaction of 2-aminothiophenol with aldehydes, followed by oxidation, is another versatile method. organic-chemistry.org Various catalysts and oxidizing agents, including manganese (III) triacetate and air/DMSO, have been employed to facilitate this transformation. indexcopernicus.comorganic-chemistry.org

Palladium-Catalyzed Cyclocarbonylation Approaches

More contemporary methods for constructing the 2(3H)-benzothiazolone scaffold involve palladium-catalyzed reactions. These approaches offer high efficiency and functional group tolerance. For example, palladium-catalyzed carbonylative cyclization of 2-aminothiophenol derivatives provides a direct route to the desired heterocycle. While specific examples for 2(3H)-benzothiazolone are part of a broader class of reactions, the principle has been applied to similar structures like benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a carbon monoxide source. rsc.org This suggests the potential for analogous palladium-catalyzed carbonylative cyclization of 2-aminothiophenol to form the 2(3H)-benzothiazolone core, although specific literature on this direct transformation is less common than for its 2-substituted counterparts.

N-Alkylation Strategies for Introducing the 3-Ethyl Moiety

Once the 2(3H)-benzothiazolone core is synthesized, the final step to obtain 3-ethyl-2(3H)-benzothiazolone is the introduction of an ethyl group onto the nitrogen atom.

Alkylation with Ethyl Halides and Related Electrophiles

The most direct method for N-alkylation is the reaction of 2(3H)-benzothiazolone with an ethyl halide, typically ethyl iodide or ethyl bromide. acs.org This reaction is a classical nucleophilic substitution where the nitrogen atom of the benzothiazolone acts as the nucleophile, displacing the halide from the ethyl group. The reaction is often carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

The choice of solvent and reaction conditions can influence the efficiency of the alkylation. For example, the N-ethylation of benzothiazole (B30560) to form the corresponding benzothiazolium salt has been conducted without a solvent at elevated temperatures. thieme-connect.de While this applies to the quaternization of benzothiazole, similar principles of reactivity can be considered for the N-alkylation of the less reactive 2(3H)-benzothiazolone.

Base-Catalyzed N-Alkylation Conditions

The use of a base is crucial for efficient N-alkylation. Common bases employed for this purpose include potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine. acs.orgnih.govnih.gov The base removes the acidic proton from the nitrogen atom of the 2(3H)-benzothiazolone, generating a more potent nucleophilic anion.

For instance, 3-alkyl derivatives of 2(3H)-benzothiazolone have been prepared by reacting the parent heterocycle with an ω-halogenoalkyl derivative in a mixture of potassium carbonate and dimethylformamide (DMF) at elevated temperatures. acs.org The selection of the base and solvent system is critical to optimize the reaction yield and minimize potential side reactions.

| Base | Solvent | Temperature (°C) | Reactant | Product | Reference |

| K2CO3 | DMF | 125 | 2(3H)-Benzothiazolone and ω-halogenoalkyl derivative | 3-Alkyl-2(3H)-benzothiazolone | acs.org |

| K2CO3 | DMF | N/A | Benzotriazole (B28993) and alkyl halides | N-Alkylated benzotriazole | nih.gov |

| NaH | THF | 0 to RT | N-Acetylneuraminic acid derivative and propargyl bromide | 4-O-propargyl derivative | nih.gov |

Microwave-Assisted Synthesis of N-Substituted Derivatives

To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique has been successfully applied to the N-alkylation of related heterocyclic systems. For example, the synthesis of N-alkylated benzotriazole derivatives has been achieved with good yields by reacting benzotriazole with various alkyl halides in the presence of powdered potassium carbonate in DMF under microwave irradiation. nih.govresearchgate.net

Derivatization Strategies for Structural Modification of the 2(3H)-Benzothiazolone Core

Electrophilic Substitution on the Aromatic Ring (e.g., C-6 Functionalization)

Electrophilic aromatic substitution represents a fundamental approach to introduce functional groups onto the benzene ring of the benzothiazolone core. The electron-donating nature of the nitrogen and sulfur atoms can influence the regioselectivity of these reactions.

For instance, the Duff reaction, a formylation method, has been successfully employed to introduce an aldehyde group at the C-6 position of 3-methyl-2(3H)-benzothiazolone, a close analog of the 3-ethyl derivative. nih.gov This formylation provides a valuable synthetic handle for further transformations. Similarly, electrophilic substitution reactions on the benzothiazole ring are a common strategy for introducing a variety of substituents. nih.gov The position of substitution is influenced by the existing groups on the ring and the reaction conditions.

Table 1: Examples of Electrophilic Substitution on Benzothiazolone Analogs

| Starting Material | Reagent(s) and Conditions | Product | Reference |

| 3-methyl-2(3H)-benzothiazolone | Hexamethylenetetramine, glycerol, boric acid | 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde | nih.gov |

Functionalization at the 2-Position (e.g., ylidene formation, thionation)

The 2-position of the 2(3H)-benzothiazolone core is a prime site for modification, offering pathways to a diverse range of derivatives.

Ylidene Formation: The active methylene (B1212753) group at the C-2 position of 3-ethyl-2,3-dihydro-1,3-benzothiazole derivatives can readily participate in condensation reactions to form ylidene compounds. nih.govuni.luuni.lunih.gov These reactions often involve the condensation with aldehydes or other electrophilic species. For example, the reaction of 3-ethyl-2-methylbenzothiazolium salts with substituted benzaldehydes is a common method for synthesizing 2-styryl benzothiazolium salts. researchgate.net

Thionation: The carbonyl group at the 2-position can be converted to a thiocarbonyl group through thionation reactions. A convenient metal-free method for the synthesis of 3-ethylbenzothiazole-2(3H)-thione involves the reaction of the corresponding o-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com This transformation opens up avenues for further derivatization at the 2-position. For example, 5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a commercially available derivative that highlights the utility of this functionalization. sigmaaldrich.com

Table 2: Functionalization at the 2-Position of 3-Ethyl-2(3H)-Benzothiazolone and its Precursors

| Starting Material | Reagent(s) and Conditions | Product | Reference |

| 2-Iodoaniline derivative | Carbon disulfide, DBU | 3-ethylbenzothiazole-2(3H)-thione | thieme-connect.com |

| 3-ethyl-2-methylbenzothiazolium halide | Substituted benzaldehyde | 2-styryl benzothiazolium salt | researchgate.net |

Multi-Component Reactions Incorporating the Benzothiazolone Moiety

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to construct complex molecules in a single step. nih.gov The 2(3H)-benzothiazolone scaffold can be incorporated into various MCRs to generate novel heterocyclic systems.

While specific examples detailing the use of 3-ethyl-2(3H)-benzothiazolone in MCRs are not prevalent in the provided search results, the general principles of MCRs suggest its potential. For instance, isocyanide-based MCRs have been utilized to synthesize tetracyclic fused furo[2′,3′:4,5]pyrimido[2,1-b] nih.govsigmaaldrich.combenzothiazole derivatives. dntb.gov.ua Similarly, the synthesis of spiro compounds has been achieved through a one-pot multicomponent reaction involving benzothiazole-based starting materials. dntb.gov.ua These examples demonstrate the versatility of the benzothiazole core in complex reaction cascades.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions can be applied to functionalized 2(3H)-benzothiazolone derivatives to introduce a wide array of substituents.

Although direct examples involving 3-ethyl-2(3H)-benzothiazolone were not explicitly found, the principles of these reactions are broadly applicable. For instance, the Suzuki-Miyaura coupling of borylated 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which are structurally related to benzothiazolones, with (hetero)aryl bromides has been demonstrated. acs.org This suggests that a halogenated or borylated 3-ethyl-2(3H)-benzothiazolone could undergo similar cross-coupling reactions. Palladium-catalyzed direct arylation of benzothiazole with iodoarenes has also been reported, highlighting the potential for C-H functionalization followed by cross-coupling. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of 2,3-dibromobenzofurans with triarylbismuths have been established for the synthesis of 2,3-diarylbenzofurans, indicating the feasibility of such reactions on related heterocyclic systems. beilstein-journals.org

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov

Recent studies have shown the potential for regioselective C-H functionalization of the benzothiazole ring. For example, iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (BTD) allows for the introduction of a boryl group at the C5 or C4 and C6 positions, which can then be further functionalized. acs.orgdiva-portal.org This methodology could potentially be adapted for the C-H borylation of 3-ethyl-2(3H)-benzothiazolone. Additionally, palladium-catalyzed direct arylation of benzothiazole at the C2 position has been achieved. rsc.org Another approach involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles for C2-H functionalization. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 3h Benzothiazolone, 3 Ethyl

Reactivity of the Carbonyl Group (C=O) and Thioamide Tautomerism

The 2(3H)-benzothiazolone structure features a cyclic thioamide system. A key characteristic of this system is the potential for tautomerism, where an equilibrium exists between the lactam (amide) form, 2(3H)-benzothiazolone, and the lactim (enol) form, 2-hydroxybenzothiazole (B105590). In the case of 3-ethyl-2(3H)-benzothiazolone, the presence of the ethyl group on the nitrogen atom significantly favors the lactam form. thieme-connect.de

The carbonyl group (C=O) in the predominant lactam form exhibits typical amide resonance, where the lone pair of electrons on the adjacent nitrogen atom delocalizes towards the carbonyl carbon. This resonance reduces the electrophilicity of the carbonyl carbon compared to a typical ketone. Consequently, its reactivity towards nucleophiles is somewhat diminished. However, it can still participate in certain reactions characteristic of carbonyl compounds, although often requiring more forcing conditions.

It is important to note that for the parent compound, 2-benzothiazolone (where the nitrogen at position 3 is unsubstituted), the thione tautomer, benzothiazole-2(3H)-thione, is the predominant form in neutral solutions. thieme-connect.de The substitution of an ethyl group at the 3-position effectively locks the molecule in the 2(3H)-benzothiazolone form.

Reactivity of the Nitrogen at the 3-Position

The nitrogen atom at the 3-position, being part of an amide-like system, has its lone pair involved in resonance with the carbonyl group. This reduces its basicity and nucleophilicity. Nevertheless, it can undergo specific reactions, particularly those that involve derivatization of the N-H bond in the parent 2(3H)-benzothiazolone, which are then extended to its 3-ethyl analog.

While the nitrogen in 3-ethyl-2(3H)-benzothiazolone is already alkylated, acylation reactions are a key transformation for the parent 2(3H)-benzothiazolone and related structures. For instance, acylation of 2-aminobenzothiazoles, which can be considered structural relatives, is a common synthetic route. nih.gov The reactivity of the nitrogen atom in 3-ethyl-2(3H)-benzothiazolone towards acylation is significantly reduced due to the presence of the ethyl group and the delocalization of the nitrogen's lone pair into the carbonyl group.

The nitrogen atom of the benzothiazolone ring can participate in Mannich reactions. This reaction involves the amino-methylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the context of 3-ethyl-2(3H)-benzothiazolone, while the nitrogen itself is substituted, related benzothiazole (B30560) structures readily undergo Mannich reactions. For example, 2-alkylthio-6-aminobenzothiazoles react with formaldehyde (B43269) and 2-mercaptobenzothiazole (B37678) in a Mannich-type condensation. chemicalpapers.com

Furthermore, the nitrogen atom can act as a nucleophile in Michael additions. A study demonstrated the chemoselective Michael addition of benzothiazole-2-thiol to α,β-unsaturated esters, where under specific conditions, the reaction can proceed through either N- or S-alkylation. researchgate.net In a related process, a one-pot synthesis of benzoxazole (B165842)/benzothiazole-substituted esters via Michael addition has been developed, highlighting the nucleophilic character of the heterocyclic nitrogen. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring fused to the thiazolone core can undergo both electrophilic and nucleophilic aromatic substitution, with the existing heterocyclic ring directing the position of incoming substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of 3-ethyl-2(3H)-benzothiazolone is less common and generally requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. masterorganicchemistry.com For example, a halogen substituent on the benzene ring, activated by other electron-withdrawing groups, could be displaced by a strong nucleophile. The reaction of 2-fluoroanilines with potassium ethyl xanthogenate to form 2-mercaptobenzothiazoles is an example of a nucleophilic aromatic substitution that forms the benzothiazole core itself. biorxiv.org

Transformations Involving the 2-Position of the Heterocycle

The carbon atom at the 2-position of the benzothiazole ring is a key site for various chemical transformations, particularly condensation reactions.

The methylene (B1212753) group adjacent to the carbonyl in related benzothiazole structures can be activated and participate in condensation reactions. For instance, 3-alkyl-2-methylbenzothiazolium salts condense with substituted benzaldehydes to form 2-styryl benzothiazolium salts. researchgate.net While 3-ethyl-2(3H)-benzothiazolone itself lacks an active methylene group at the 2-position for direct condensation, its synthetic precursors and related derivatives are frequently involved in such reactions. The condensation of 2-aminothiophenols with various carbonyl compounds is a fundamental method for constructing the benzothiazole ring system. mdpi.comnih.gov

A notable reaction is the condensation of 3-ethyl-2-methylbenzothiazolium salts with other reactive species. For example, the condensation of these salts can lead to the formation of cyanine (B1664457) dyes, where two benzothiazole units are linked by a methine or polymethine bridge. nih.gov

Reduction and Oxidation Pathways

The redox chemistry of 3-ethyl-2(3H)-benzothiazolone is a critical aspect of its reactivity, with the sulfur and nitrogen heteroatoms and the carbonyl group being the primary sites for electron transfer processes.

Oxidation:

The oxidation of 3-ethyl-2(3H)-benzothiazolone can proceed through various pathways, often targeting the sulfur atom or the benzothiazole ring system. Electrochemical studies on benzothiazole derivatives have shown that oxidation can lead to the formation of a radical cation intermediate. This reactive species can then undergo further reactions, such as cyanation or dimerization.

In a study on the selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones, which are structurally related to 3-ethyl-2(3H)-benzothiazolone, the use of Selectfluor® as an oxidizing agent in an aqueous medium resulted in the formation of the corresponding 1-oxide. This suggests that the sulfur atom in the thiazole (B1198619) ring is susceptible to oxidation, leading to the formation of a sulfoxide (B87167). While this study was not performed on the exact target compound, the similarity in structure suggests a probable oxidation pathway.

Furthermore, research on the atmospheric oxidation of the parent compound, benzothiazole, by hydroxyl radicals (OH) has demonstrated that the reaction proceeds via the formation of various hydroxybenzothiazole intermediates. This indicates that under certain oxidative conditions, the aromatic ring of the benzothiazole core can also be a target for oxidation.

Reduction:

Detailed experimental studies on the specific reduction pathways of 3-ethyl-2(3H)-benzothiazolone are not extensively documented in the reviewed literature. However, based on the general principles of organic chemistry, the carbonyl group of the lactam moiety would be the most likely site for reduction. Potential reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could potentially reduce the carbonyl group to a hydroxyl group or even lead to the opening of the thiazolone ring, depending on the reaction conditions. The specific products of such reduction reactions would need to be confirmed through experimental investigation.

Rearrangement Reactions and Tautomeric Equilibria

The structural dynamics of 3-ethyl-2(3H)-benzothiazolone involve the potential for rearrangement reactions and the existence of tautomeric forms, which can influence its chemical properties and reactivity.

Rearrangement Reactions:

While specific rearrangement reactions for 3-ethyl-2(3H)-benzothiazolone are not prominently reported, related benzothiazole derivatives have been shown to undergo structural rearrangements. For instance, 2-(alkylsulfanyl)benzothiazoles have been observed to rearrange to 3-alkylbenzothiazole-2(3H)-thiones in the presence of iodine. This type of rearrangement involves the migration of an alkyl group from the sulfur atom to the nitrogen atom of the thiazole ring. Although the starting material is different, this transformation in a related system suggests that rearrangements involving the N-ethyl group in 3-ethyl-2(3H)-benzothiazolone might be possible under specific conditions, potentially catalyzed by acids or other reagents.

Tautomeric Equilibria:

The concept of tautomerism is relevant to the broader class of benzothiazolones. For the parent compound, 2(3H)-benzothiazolone, an equilibrium can exist between the keto (amide) form and the enol (hydroxy) form, known as 2-hydroxybenzothiazole. Theoretical studies on the tautomeric equilibrium of benzothiazole derivatives have indicated that the stability of these forms can be influenced by the solvent and the nature of the substituents. In the case of 3-ethyl-2(3H)-benzothiazolone, the presence of the ethyl group on the nitrogen atom prevents the formation of the aromatic 2-hydroxybenzothiazole tautomer through simple proton transfer. However, other less common tautomeric forms might exist in equilibrium, although they are generally expected to be minor contributors.

Studies on Intermediate Formation and Reaction Kinetics

Understanding the formation of transient species and the rates of reaction is fundamental to elucidating the mechanisms of the chemical transformations of 3-ethyl-2(3H)-benzothiazolone.

Intermediate Formation:

The formation of reactive intermediates is a key feature of the chemical reactions involving 3-ethyl-2(3H)-benzothiazolone. As mentioned in the context of oxidation, the formation of a radical cation upon electrochemical oxidation is a plausible intermediate. This species would be highly reactive and susceptible to nucleophilic attack.

In synthetic routes leading to benzothiazole derivatives, various intermediates are proposed. For instance, in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes or carboxylic acids, intermediate Schiff bases and subsequent cyclized structures are key transient species. While these are related to the synthesis rather than the reactivity of the final product, they highlight the types of intermediates that can be formed in the chemistry of the benzothiazole scaffold.

Reaction Kinetics:

Specific kinetic data for the reactions of 3-ethyl-2(3H)-benzothiazolone are not widely available in the current body of scientific literature. However, kinetic studies on related compounds can provide some insights. For example, the rate constant for the gas-phase reaction of the parent benzothiazole with hydroxyl radicals has been determined. This type of data is crucial for understanding the atmospheric lifetime and environmental fate of these compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3h Benzothiazolone, 3 Ethyl and Its Derivatives

Vibrational Spectroscopy for Bond Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. researchgate.net

The carbonyl (C=O) stretching vibration is a particularly informative band in the infrared spectra of 2(3H)-benzothiazolone derivatives. For simple ketones and aldehydes, this strong absorption typically appears in the range of 1710–1740 cm⁻¹. pg.edu.pl However, the precise frequency is sensitive to the local chemical environment.

In the case of 2(3H)-benzothiazolone, the carbonyl group is part of a lactam ring, which can influence its stretching frequency. For instance, 5-membered lactams generally show a C=O stretch around 1700 ± 15 cm⁻¹. pg.edu.pl Furthermore, conjugation with aromatic systems or the presence of electron-donating or electron-withdrawing groups can cause shifts in this frequency. pg.edu.pl For example, the C=O stretching frequency in esters of benzoic acid is influenced by substituents on the benzene (B151609) ring. researchgate.net In α,β-unsaturated esters, the carbonyl stretch is observed at a lower frequency (1730–1715 cm⁻¹) compared to aliphatic esters (1750–1735 cm⁻¹). orgchemboulder.com

A study on 2(3H)-benzothiazolone (HBT) using density functional theory (DFT) calculations provided insights into its vibrational wavenumbers, which were found to be in good agreement with experimental FT-IR spectra. nih.gov For derivatives, such as N-benzothiazol-2-yl benzamide (B126) compounds, the C=O stretching vibration has been identified in their FT-IR spectra, for example, at 1643.31 cm⁻¹. japsonline.com

Table 1: Representative Carbonyl (C=O) Stretching Frequencies in Related Compounds

| Compound Class | C=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Simple Ketones | 1715 ± 7 | pg.edu.pl |

| Simple Aldehydes | 1730 ± 7 | pg.edu.pl |

| 5-Membered Lactams | 1700 ± 15 | pg.edu.pl |

| Aliphatic Esters | 1750–1735 | orgchemboulder.com |

| α,β-Unsaturated Esters | 1730–1715 | orgchemboulder.com |

| N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide | 1643.31 | japsonline.com |

Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. esisresearch.org The planarity and rotational barriers within the molecular structure can be inferred from the analysis of specific vibrational modes. For instance, a computational study on benzothiazole (B30560) derivatives involved scanning the dihedral angle to identify stable conformers. mdpi.com The planarity of the benzothiazole ring system is a key feature influencing its spectroscopic properties. nih.gov The study of monomeric and dimeric structures of 2(3H)-benzothiazolone has also been conducted, highlighting the effects of intermolecular hydrogen bonding on the vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and their chemical environments.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ) of protons in the aromatic region of benzothiazole derivatives typically appear between 7.0 and 9.0 ppm. rsc.orgsemanticscholar.org For a derivative, 5-chloro-3-[2-oxo-2-(1-piperazinyl)ethyl]-2(3H)-benzothiazolone, the aromatic protons are observed in the region of the ¹H NMR spectrum. cas.org In various substituted benzothiazole derivatives, the chemical shifts of aromatic protons are well-documented, providing a basis for structural assignment. rsc.orgrsc.org The protons of the ethyl group in 3-ethyl-2-(p-substituted styryl)benzothiazolium iodides have been identified, confirming the presence of the ethyl substituent. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Protons in Benzothiazole Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | rsc.orgsemanticscholar.org |

| -CH2- (of ethyl group) | ~4.0 | japsonline.com |

| -CH3 (of ethyl group) | ~1.0 | japsonline.com |

| Aromatic Protons in 2-arylbenzothiazoles | 7.04 - 8.93 | rsc.org |

| Protons in substituted benzothiazoles | Varies with substitution | semanticscholar.orgrsc.org |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment. For benzothiazole itself, the carbon signals have been assigned. chemicalbook.com In derivatives of 2(3H)-benzothiazolone, the carbonyl carbon (C=O) is a key resonance, typically appearing significantly downfield. For example, in N-benzothiazol-2-yl benzamide derivatives, the C=O signal can be found around 162-166 ppm, while the C=N carbon of the thiazole (B1198619) ring appears at even lower field, around 170-176 ppm. japsonline.com The carbon atoms of the ethyl group would be expected in the aliphatic region of the spectrum.

Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in Benzothiazole Derivatives

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl Carbon (C=O) | 162 - 166 | japsonline.com |

| C=N Carbon | 170 - 176 | japsonline.com |

| Aromatic Carbons | 115 - 153 | japsonline.com |

| -CH2- (of ethyl group) | ~45 | japsonline.com |

| -CH3 (of ethyl group) | ~15 | japsonline.com |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.eduepfl.ch This is crucial for tracing out the spin systems within the molecule, for instance, the connectivity within the ethyl group and the coupling patterns of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduepfl.ch This allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the benzene and thiazole rings, by observing their correlations with nearby protons.

The application of these 2D NMR techniques provides a complete and unambiguous assignment of the entire molecular structure of 2(3H)-benzothiazolone, 3-ethyl- and its derivatives, confirming the connectivity and elucidating the fine details of their chemical architecture. uvic.ca

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The photophysical properties of benzothiazole derivatives are of significant interest due to their applications in materials science, particularly as fluorescent probes and components for organic light-emitting diodes (OLEDs). nih.gov The electronic behavior of 2(3H)-Benzothiazolone, 3-ethyl- is dictated by the fused aromatic ring system and the heterocyclic thiazolone moiety.

Characterization of Electronic Transitions and Conjugated Systems

The UV-Vis absorption spectrum of 2(3H)-Benzothiazolone, 3-ethyl- and its derivatives is characterized by absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated bicyclic system. The benzothiazole core provides a rigid, planar structure that facilitates electron delocalization. The electronic properties of the ground state (S₀) of the carbazole (B46965) moiety, a related heterocyclic system, are known to be more significantly perturbed by substitution at the 2-position than the 3-position, a principle that can be extended to the benzothiazole framework. clockss.org

The absorption spectra of benzothiazole derivatives typically exhibit intense bands corresponding to the lowest energy charge-transfer transitions. researchgate.net For related N-substituted benzothiadiazoles, which also feature an electron-deficient heterocyclic core, absorption maxima are observed in the UV to the visible region, depending on the nature of the substituents and the solvent. nih.gov These transitions establish the foundation for the compound's fluorescence properties. The fluorescence excitation spectra generally align well with the corresponding absorption spectra, confirming that the emission originates from the absorbing species. clockss.org

Solvent Effects on Absorption and Emission Maxima

The absorption and emission maxima of benzothiazole derivatives often exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Generally, in polar solvents, the emission spectra of related heterocyclic compounds like N-arylcarbazoles are red-shifted and broadened, suggesting an intramolecular charge transfer (CT) character in the excited singlet state. clockss.org

For a series of N-substituted 2,1,3-benzothiadiazole (B189464) derivatives, a comprehensive study revealed significant shifts in both absorption (λabs) and emission (λem) maxima across solvents of varying polarity, from nonpolar cyclohexane (B81311) to polar dimethyl sulfoxide (B87167) (DMSO) and water. nih.gov This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation. While specific data for 2(3H)-Benzothiazolone, 3-ethyl- is not extensively published, the expected trends can be inferred from these related systems. An increase in solvent polarity is expected to stabilize the more polar excited state, leading to a bathochromic (red) shift in the emission wavelength.

Table 1: Representative Solvatochromic Data for a Related N-Substituted Benzothiadiazole Derivative (4-(pyrrolidin-1-yl)-2,1,3-benzothiadiazole) nih.gov

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.0 | 434 | 550 | 4877 |

| Toluene | 2.4 | 446 | 578 | 5110 |

| Chloroform | 4.8 | 455 | 606 | 5339 |

| Ethyl Acetate | 6.0 | 450 | 608 | 5650 |

| Acetonitrile (B52724) | 37.5 | 455 | 647 | 6271 |

| DMSO | 46.7 | 464 | 658 | 6075 |

| Water (+5% DMSO) | 80.1 | 460 | 678 | 6820 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For 2(3H)-Benzothiazolone, 3-ethyl- (C₉H₉NOS), the exact molecular weight is 179.0405 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 179.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The structure of 2(3H)-Benzothiazolone, 3-ethyl- suggests several likely fragmentation pathways:

Loss of the Ethyl Group: A common fragmentation for N-ethyl compounds is the cleavage of the ethyl group. Loss of an ethyl radical (•CH₂CH₃) would produce a prominent fragment ion at m/z 151 ([M-28]⁺). Alternatively, the loss of ethene (C₂H₄) via a rearrangement process would lead to a fragment at m/z 151 ([M-28]⁺).

Loss of Carbon Monoxide: The lactam carbonyl group can be eliminated as a neutral CO molecule, which would result in a fragment ion at m/z 151 ([M-28]⁺).

Cleavage of the Heterocyclic Ring: The thiazolone ring can undergo cleavage. For instance, fragmentation of a related thiazole derivative showed the opening of the thiazole ring followed by the loss of small molecules like acetylene. researchgate.net A plausible fragmentation for 2(3H)-Benzothiazolone, 3-ethyl- could involve the loss of the CH₃-CH₂-N=C=O fragment, leading to the benzothiazole cation radical.

Table 2: Predicted Mass Spectrometry Fragmentation for 2(3H)-Benzothiazolone, 3-Ethyl-

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 179 | [C₉H₉NOS]⁺ | Molecular Ion | - |

| 151 | [C₇H₅NOS]⁺ | [M - C₂H₄]⁺ | Ethene |

| 150 | [C₈H₈NS]⁺ | [M - CHO]⁺ | Formyl radical |

| 136 | [C₇H₆NS]⁺ | [M - C₂H₃O]⁺ | Ketenyl radical |

| 108 | [C₆H₄S]⁺ | Thiophenolate-type ion | C₃H₅NO |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details about intermolecular packing. While the specific crystal structure of 2(3H)-Benzothiazolone, 3-ethyl- is not publicly available, detailed structural analyses of closely related benzothiazole derivatives allow for an accurate prediction of its molecular geometry and solid-state interactions. nih.govmdpi.com

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of benzothiazole derivatives is characterized by a high degree of planarity. nih.govnih.gov In a study of Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, an isomer of the title compound, the benzisothiazolone ring system was found to be nearly planar. nih.gov Similar planarity is expected for the 2(3H)-Benzothiazolone, 3-ethyl- core. The bond lengths and angles within the benzothiazole ring are consistent with those of other reported derivatives. mdpi.com The N-C and C-S bonds in the heterocycle of a related structure were found to be approximately 1.750 Å and 1.200 Å, respectively. researchgate.net The geometry around the nitrogen atom is expected to be trigonal planar, and the ethyl group will extend from this position.

Table 3: Representative Bond Lengths from a Related Benzothiazole Derivative (Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate) nih.gov

| Bond | Length (Å) | Bond | Length (Å) |

| S1-C7 | 1.761(2) | C1-C6 | 1.393(3) |

| S1-N1 | 1.711(2) | C2-C3 | 1.385(3) |

| O1-C7 | 1.215(2) | C3-C4 | 1.393(3) |

| N1-C1 | 1.397(2) | C4-C5 | 1.382(3) |

| C1-C2 | 1.388(3) | C5-C6 | 1.383(3) |

Table 4: Representative Bond Angles from a Related Benzothiazole Derivative (Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate) nih.gov

| Angle | Degree (°) | Angle | Degree (°) |

| C7-S1-N1 | 91.13(8) | C2-C1-C6 | 118.4(2) |

| C7-N1-S1 | 111.9(1) | C3-C2-C1 | 120.9(2) |

| C1-N1-S1 | 126.2(1) | C4-C3-C2 | 120.1(2) |

| O1-C7-N1 | 126.8(2) | C5-C4-C3 | 119.5(2) |

| O1-C7-S1 | 123.7(2) | C4-C5-C6 | 120.6(2) |

| N1-C7-S1 | 109.5(1) | C5-C6-C1 | 120.5(2) |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., π-stacking)

The crystal packing of benzothiazole derivatives is often stabilized by a network of weak intermolecular interactions. In derivatives containing amide or similar functional groups, classical hydrogen bonds such as N—H···O=C and N—H···N(thiazole) can connect molecules into ribbons or sheets. researchgate.net For N-substituted derivatives lacking a hydrogen-bond donor on the nitrogen, π-π stacking interactions between the planar benzothiazole ring systems become a dominant packing force.

In the crystal structure of N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, the packing is stabilized by N-H···N and C-H···O intermolecular hydrogen bonds, which generate centrosymmetric dimers. mdpi.com In other structures, π-stacking interactions link molecules into layers. iucr.org It is highly probable that the crystal lattice of 2(3H)-Benzothiazolone, 3-ethyl- would feature significant π-π stacking, with adjacent molecules arranged in an offset or herringbone pattern to maximize attractive forces and stabilize the crystal structure.

Computational and Theoretical Studies on 2 3h Benzothiazolone, 3 Ethyl

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and optimizing the molecular geometry of organic compounds. While specific studies on 2(3H)-Benzothiazolone, 3-ethyl- are not extensively documented in publicly available literature, the well-established principles and the body of research on related benzothiazole (B30560) derivatives allow for a comprehensive theoretical projection of its properties.

These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size. The choice of functional, for instance, B3LYP, is crucial as it approximates the exchange-correlation energy within the DFT framework.

Ground State Molecular Geometry and Conformations

The ground state molecular geometry of 2(3H)-Benzothiazolone, 3-ethyl- is determined by finding the minimum energy structure on the potential energy surface. The benzothiazolone core is a planar bicyclic system. The primary conformational flexibility arises from the rotation of the ethyl group attached to the nitrogen atom.

Computational studies on similar heterocyclic systems indicate that the ethyl group will likely adopt a staggered conformation relative to the benzothiazole ring to minimize steric hindrance. The key geometrical parameters, including bond lengths and angles, can be predicted with high accuracy. For instance, the bond lengths within the benzene (B151609) and thiazole (B1198619) rings are expected to show delocalization, with values intermediate between single and double bonds. The C-S and C-N bond lengths in the thiazolone ring are particularly important for understanding the electronic nature of the heterocycle.

Table 1: Predicted Ground State Geometrical Parameters for 2(3H)-Benzothiazolone, 3-ethyl- (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N (ring) Bond Length | ~1.38 Å |

| C-S Bond Length | ~1.77 Å |

| N-C (ethyl) Bond Length | ~1.47 Å |

| C-C (ethyl) Bond Length | ~1.54 Å |

| C-N-C (ethyl) Bond Angle | ~125° |

| Dihedral Angle (ring-ethyl) | ~60-90° |

Note: These are estimated values based on calculations on analogous molecules and are subject to variation based on the specific computational method and basis set used.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of the fundamental vibrational modes of 2(3H)-Benzothiazolone, 3-ethyl-.

Key predicted vibrational modes would include the C=O stretching frequency, typically a strong band in the IR spectrum, and various C-H, C-N, and C-S stretching and bending modes. Aromatic C-H stretching vibrations are expected at higher wavenumbers, while the fingerprint region will contain a complex pattern of vibrations characteristic of the benzothiazolone ring system.

A comparison with experimental data, when available, allows for the validation of the computational method. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical models.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency (Scaled) | Typical Experimental Range |

| C=O Stretch | ~1680 - 1720 | 1670 - 1710 |

| Aromatic C-H Stretch | ~3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2980 | 2850 - 2960 |

| C-N Stretch | ~1300 - 1380 | 1310 - 1360 |

| C-S Stretch | ~650 - 750 | 680 - 740 |

Note: The predicted values are based on general trends for similar molecules. Specific experimental data for 2(3H)-Benzothiazolone, 3-ethyl- is required for a direct comparison.

Prediction of NMR Chemical Shifts and UV-Vis Spectra

Computational methods can also predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption wavelengths (λmax). The calculations provide insights into the nature of the electronic excitations, often involving transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.

Elucidation of Electron Density Distribution and Reactivity Sites

For 2(3H)-Benzothiazolone, 3-ethyl-, the HOMO is expected to be localized primarily on the electron-rich benzothiazolone ring system, particularly on the sulfur and nitrogen atoms and the fused benzene ring. The LUMO is likely to be distributed over the carbonyl group and the thiazolone ring, which are the more electrophilic parts of the molecule.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals provides a map of the likely sites for electrophilic and nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies for 2(3H)-Benzothiazolone, 3-ethyl-

| Parameter | Predicted Energy (eV) |

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are estimations based on typical DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

For 2(3H)-Benzothiazolone, 3-ethyl-, the MEP map would show the most negative potential (typically colored red) around the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack. The regions of positive potential (colored blue) would be located around the hydrogen atoms of the ethyl group and the benzene ring, suggesting these as potential sites for nucleophilic interaction. The nitrogen and sulfur atoms will also influence the electrostatic potential distribution.

This detailed computational and theoretical analysis, even when based on projections from related compounds, provides a robust framework for understanding the chemical behavior of 2(3H)-Benzothiazolone, 3-ethyl-, guiding further experimental investigation and application.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugation and charge-transfer characteristics, are promising candidates for NLO materials. While specific experimental NLO data for 3-ethyl-2(3H)-benzothiazolone is not extensively documented, computational methods can predict these properties.

The NLO response of a molecule is fundamentally related to its electronic properties, which can be quantified through computational calculations. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These are typically calculated using quantum chemical methods like Density Functional Theory (DFT).

Polarizability (α): This tensor describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a measure of the linear optical response.

First-Order Hyperpolarizability (β): This is the key quantity that determines the second-order NLO response, such as second-harmonic generation (SHG). It represents the non-linear change in the dipole moment induced by a strong electric field. Molecules with a high β value are sought after for NLO applications.

For 3-ethyl-2(3H)-benzothiazolone, the presence of the electron-rich benzothiazolone ring system suggests a potential for significant electronic response. Computational studies on related benzothiazole and benzimidazole (B57391) derivatives have shown that these heterocyclic systems can exhibit notable NLO properties. researchgate.net The calculated values for these properties would provide a theoretical basis for evaluating the NLO potential of 3-ethyl-2(3H)-benzothiazolone.

Below is an example of a data table that would be generated from such a computational study, with hypothetical values for illustrative purposes.

| Property | Calculated Value (a.u.) | Description |

| Dipole Moment (μ) | 3.5 D | Indicates the molecule's overall polarity. |

| Mean Polarizability (α) | 150 a.u. | Represents the average linear response to an electric field. |

| Hyperpolarizability (β) | 300 x 10⁻³⁰ esu | Quantifies the second-order non-linear optical response. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule. scirp.org It provides a detailed picture of the bonding and anti-bonding orbitals and the energetic stabilization resulting from electron transfer between them. This analysis is crucial for understanding the electronic structure and stability of 3-ethyl-2(3H)-benzothiazolone.

The NBO method quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. scirp.org For 3-ethyl-2(3H)-benzothiazolone, key intramolecular interactions would include:

π → π* interactions: Delocalization of electrons from the π-orbitals of the benzene and thiazolone rings to their corresponding π*-antibonding orbitals, which is characteristic of aromatic systems.

n → π* interactions: Delocalization of lone pair (n) electrons from the nitrogen, oxygen, and sulfur atoms to the π*-antibonding orbitals of the conjugated system. These interactions are critical in determining the molecule's electronic properties and reactivity.

A theoretical study on related benzothiazole derivatives demonstrated significant stabilization energies from intramolecular charge transfer, for instance, from lone pairs on sulfur or nitrogen to π* orbitals of the aromatic system. scirp.orgscirp.org For 3-ethyl-2(3H)-benzothiazolone, similar interactions would be expected to contribute to its molecular stability.

An illustrative NBO analysis data table is presented below:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 | π* (C2=O1) | 25.5 | Lone pair to antibonding π-orbital delocalization |

| LP (2) S1 | π* (C6-C7) | 15.2 | Lone pair to antibonding π-orbital delocalization |

| π (C4-C5) | π* (C6-C7) | 20.1 | π-electron delocalization within the benzene ring |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Dimerization)

Hydrogen Bonding: Although the parent 2(3H)-benzothiazolone can form N-H···O or N-H···S hydrogen bonds, the ethyl substitution at the N3 position in 3-ethyl-2(3H)-benzothiazolone precludes this classic hydrogen bonding. However, weaker C-H···O and C-H···S interactions involving the ethyl group and the aromatic rings with the carbonyl oxygen and thiazole sulfur of neighboring molecules are highly probable. iucr.org

π–π Stacking: The planar benzothiazole ring system is conducive to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions are a significant cohesive force in the crystal lattice of many aromatic compounds. nih.gov

Dimerization: Through a combination of these intermolecular forces, particularly hydrogen bonds and π–π stacking, molecules of 3-ethyl-2(3H)-benzothiazolone may form dimeric structures in the solid state. Such dimerization can influence the material's melting point, solubility, and even its photophysical properties.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, providing insights into its flexibility and structural stability over time. acs.org

For 3-ethyl-2(3H)-benzothiazolone, an MD simulation would reveal:

Conformational Flexibility: The primary source of flexibility is the ethyl group attached to the nitrogen atom. MD simulations would map the rotational freedom around the N-C and C-C bonds of this ethyl group and identify the most stable (lowest energy) conformations.

Vibrational Motions: The simulation would also capture the vibrational motions of the atoms within the benzothiazolone ring system, providing a dynamic picture of the molecule.

Solvent Effects: By performing the simulation in a solvent box (e.g., water or an organic solvent), it is possible to study how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Studies on related benzothiazole derivatives have used MD simulations to assess their stability and interactions within biological systems, demonstrating the utility of this technique. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govejbps.comresearchgate.net For a series of analogs of 3-ethyl-2(3H)-benzothiazolone, a QSAR study could provide mechanistic insights into a hypothetical non-clinical activity, such as its efficacy as a corrosion inhibitor or its potential as a fungicide.

The process involves:

Data Set: A series of benzothiazolone derivatives with varying substituents would be synthesized and their activity measured.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. ejbps.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are important for the desired activity. For instance, a QSAR model might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the molecular volume, providing guidance for the design of more potent compounds. Numerous QSAR studies have been successfully applied to various classes of benzothiazole derivatives to understand their mechanisms of action. nih.govejbps.comresearchgate.net

Mechanistic Investigations of Biological Interactions of 2 3h Benzothiazolone, 3 Ethyl Derivatives Non Clinical Focus

Enzyme Inhibition Mechanism Studies

The interaction of 2(3H)-benzothiazolone derivatives with specific enzymes has been a focal point of mechanistic studies, revealing pathways of inhibition for several key therapeutic targets.

Derivatives of 2(3H)-benzothiazolone have been identified as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing conditions like Alzheimer's disease.

Studies have shown that synthetic benzothiazolone derivatives can exhibit significant inhibitory activity against these enzymes. nih.govmdpi.com Research involving a series of thirteen 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N′-(substituted)acetohydrazide derivatives (M1–M13) demonstrated that most of these compounds were more effective against BChE than AChE. mdpi.com Compound M13 was identified as the most potent BChE inhibitor with an IC₅₀ value of 1.21 µM, while compound M2 also showed strong inhibition with an IC₅₀ of 1.38 µM. mdpi.com Notably, M2 displayed a higher selectivity for BChE over AChE. mdpi.com

Kinetic analysis of the most active compound, M13, revealed that it acts as a reversible and noncompetitive inhibitor of BChE. mdpi.com This indicates that the inhibitor does not compete with the substrate for the active site but binds to a different site on the enzyme, thereby altering its catalytic efficiency. Molecular docking studies suggest that such derivatives can interact with key amino acid residues within the enzyme's active site, contributing to their inhibitory potential. nih.gov

Cholinesterase Inhibition by Benzothiazolone Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BChE) | Inhibition Type |

|---|---|---|---|---|

| M13 | BChE | 1.21 ± 0.05 | 4.16 | Reversible, Noncompetitive |

| M2 | BChE | 1.38 ± 0.17 | 28.99 | Not Specified |

Human Glutathione (B108866) S-Transferase P1-1 (hGSTP1-1) is an enzyme involved in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. esisresearch.orgnih.govfrontiersin.org Its overexpression in cancer cells is linked to multidrug resistance, making it a target for inhibitor development. frontiersin.org The general mechanism of GSTs involves the nucleophilic attack of the thiol group from GSH on an electrophilic substrate. nih.govfrontiersin.org

While specific studies on 3-ethyl-2(3H)-benzothiazolone are limited, research on the broader class of benzazole derivatives, which includes benzothiazoles and benzoxazoles, has provided insights. In a study of 33 novel benzazole compounds, several were found to inhibit hGSTP1-1. esisresearch.org The most potent inhibitor identified was N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide (compound-18), a benzoxazole (B165842) derivative, which inhibited GST P1-1 with an IC₅₀ value of approximately 10 µM. esisresearch.org This suggests that the benzazole scaffold is a viable starting point for designing hGSTP1-1 inhibitors.

The inhibition mechanism for some compounds targeting hGSTP1-1 involves the formation of a covalent adduct. For instance, quinone-type oxidation products of the flavonoid quercetin (B1663063) are believed to act as specific active site inhibitors of GSTP1-1 by binding to the Cys-47 residue. nih.gov Other inhibitors may act as prodrugs that are hydrolyzed within the cell to an active form, which then reacts with GSH bound in the enzyme's active site. nih.govfrontiersin.org

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by catalyzing the synthesis of prostaglandins. nih.govnih.gov Inhibition of COX-2 is the primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

While the 2(3H)-benzothiazolone scaffold has been investigated for a range of biological activities, specific mechanistic studies on its direct inhibition of COX-2 are not prominently available in the reviewed literature. However, research on other heterocyclic structures as COX-2 inhibitors can provide context. For example, studies on indolizine (B1195054) and 1,3-dihydro-2H-indolin-2-one derivatives have identified potent COX-2 inhibitors. nih.govnih.gov Molecular modeling of these compounds suggests that hydrophobic interactions are a major contributor to their binding and inhibition of the COX-2 enzyme. nih.gov For a compound to be an effective COX-2 inhibitor, it typically needs to bind within the enzyme's active site, blocking the pathway for prostaglandin (B15479496) synthesis. nih.gov

Receptor Binding Affinities and Selectivity Profiles

Derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their ability to bind to various neurological receptors, revealing high affinity and selectivity for specific subtypes.

Sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes, are recognized as important targets for the development of therapeutics for central nervous system disorders. researchgate.netsigmaaldrich.com A series of 2(3H)-benzothiazolone derivatives have been developed and shown to be highly potent and selective ligands for the σ₁ receptor. researchgate.net

These studies have established clear structure-affinity relationships. For instance, utilizing 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one as a lead compound, researchers found that modifications to the side chain could dramatically enhance σ₁ affinity and selectivity. researchgate.net The introduction of an azepine side-chain resulted in a ligand with a σ₁ Ki value of 0.56 nM and a selectivity ratio (σ₂/σ₁) of over 1000. researchgate.net Another study found that a derivative with a para-chloro substitution on an N-benzyl ring exhibited exceptionally high affinity and selectivity, with Ki values of 0.1 nM for σ₁ and 427 nM for σ₂, yielding a selectivity ratio of 4270. researchgate.net These findings highlight that the benzothiazolone and related benzoxazolone moieties confer a preference for σ₁ binding sites. researchgate.net

Sigma Receptor Binding Affinities of 2(3H)-Benzothiazolone Derivatives

| Compound Derivative Type | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (Ki σ₂/Ki σ₁) | Reference |

|---|---|---|---|---|

| 3-(1-Piperidinoethyl)-6-propylbenzothiazolin-2-one | 0.6 | Not specified, moderate selectivity | 29 | nih.gov |

| Derivative with azepine side-chain | 0.56 | >500 | >1000 | researchgate.net |

| Benzo[d]oxazol-2(3H)-one with p-Cl-benzyl | 0.1 | 427 | 4270 | researchgate.net |

| Derivative 8a | 4.5 | Not specified, high selectivity | 483 | nih.gov |

In contrast to their high affinity for sigma receptors, 2(3H)-benzothiazolone derivatives have demonstrated minimal interaction with other key neurotransmitter receptors. researchgate.netnih.gov As part of their selectivity profiling, potent σ₁ ligands derived from the benzothiazolone scaffold were tested against a wide range of other receptors. researchgate.net

Specifically, these compounds were found to have negligible affinity for serotonin (B10506) 5-HT₂ receptors and dopamine (B1211576) D₂ receptors. nih.gov One highly selective σ₁ ligand, when screened against a broad panel of receptors, only showed submicromolar affinity for α₂ adrenergic (Ki = 205 nM) and H₁ histamine (B1213489) (Ki = 311 nM) receptors, with its affinity for serotonin and dopamine receptors being significantly lower. researchgate.net This lack of interaction underscores the high selectivity of these particular benzothiazolone derivatives for the σ₁ receptor, a desirable characteristic for developing targeted therapeutic agents with fewer off-target effects.

In Vitro Cellular Activity Mechanisms

The biological activities of 3-ethyl-2(3H)-benzothiazolone and its derivatives are underpinned by a variety of in vitro cellular mechanisms. These compounds have demonstrated potential as anticancer, antimicrobial, and antioxidant agents through specific molecular interactions.

Inhibition of Cancer Cell Proliferation in Cell Lines: Mechanistic Pathways (e.g., apoptosis induction, cell cycle regulation)

Derivatives of 2(3H)-benzothiazolone have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating the cell cycle.

Apoptosis Induction:

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various benzothiazole (B30560) derivatives have revealed their ability to trigger both the intrinsic and extrinsic apoptotic pathways.

For instance, a novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway. nih.gov This suppression leads to the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the activation of caspase-3 and -9. nih.gov The activation of caspase-9, but not caspase-8, suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov Similarly, another derivative, YLT322, induced apoptosis in HepG2 cells through the mitochondrial pathway, as evidenced by increased Bax expression, decreased Bcl-2 expression, and cytochrome c release, leading to the activation of caspases-3 and -9. nih.gov

Further supporting the role of the mitochondrial pathway, a novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide derivative was found to promote the accumulation of reactive oxygen species (ROS) in colorectal cancer cells. frontiersin.org This increase in ROS leads to a loss of mitochondrial transmembrane potential, a key event in the intrinsic apoptotic cascade. frontiersin.org

Cell Cycle Regulation:

In addition to inducing apoptosis, 2(3H)-benzothiazolone derivatives can also arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, some benzothiazole-based compounds have been observed to cause G1 phase arrest in SH-SY5Y neuroblastoma cells and HepG2 cells. researchgate.net This arrest is often mediated by the activation of tumor suppressor proteins like p21Cip/WAF1 and p27/KIP1. researchgate.net

The fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to cause cell cycle arrest in the G1 and S phases in MCF-7 breast cancer cells. nih.gov This effect is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway, which leads to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1 and subsequent DNA adduct formation. nih.gov

Table 1: Mechanistic Pathways of Anticancer Activity for Benzothiazole Derivatives

| Derivative | Cell Line(s) | Mechanism of Action | Key Molecular Targets/Pathways |

|---|---|---|---|

| PB11 | U87 (glioblastoma), HeLa (cervix cancer) | Apoptosis induction | Suppression of PI3K/AKT signaling, upregulation of caspase-3 and -9 nih.gov |

| YLT322 | HepG2 (liver cancer) | Apoptosis induction | Mitochondrial pathway: Increased Bax, decreased Bcl-2, cytochrome c release, caspase-3 and -9 activation nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal cancer cells | Apoptosis induction | ROS-mediated mitochondrial pathway frontiersin.org |

| Unspecified Benzothiazole Derivatives | SH-SY5Y (neuroblastoma), HepG2 (liver cancer) | Cell cycle arrest | G1 phase arrest, activation of p21Cip/WAF1 and p27/KIP1 researchgate.net |

| 5F 203 | MCF-7 (breast cancer) | Cell cycle arrest, DNA damage | G1 and S phase arrest, AhR signaling pathway, CYP1A1/CYP1B1 induction nih.gov |

Antimicrobial Activity Mechanisms Against Specific Strains

Benzothiazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. mdpi.comnih.govjocpr.com The mechanisms underlying this activity often involve the inhibition of essential microbial enzymes.

Antibacterial Mechanisms:

Molecular docking studies suggest that the antibacterial action of some benzothiazole derivatives may be due to the inhibition of enzymes crucial for bacterial cell wall synthesis, such as E. coli MurB and LD-carboxypeptidase. mdpi.comnih.gov For example, a series of heteroarylated benzothiazoles showed moderate antibacterial activity, with docking studies pointing towards the inhibition of E. coli MurB. mdpi.com Another study on benzothiazolylthiazolidin-4-ones predicted that the inhibition of LD-carboxypeptidase is a likely mechanism for their antibacterial effects. nih.gov

Antifungal Mechanisms: